2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide
CAS No.: 899742-68-8
Cat. No.: VC4348048
Molecular Formula: C15H14N6O5
Molecular Weight: 358.314
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899742-68-8 |
|---|---|
| Molecular Formula | C15H14N6O5 |
| Molecular Weight | 358.314 |
| IUPAC Name | 2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-nitrophenyl)acetamide |
| Standard InChI | InChI=1S/C15H14N6O5/c22-6-5-20-14-12(7-17-20)15(24)19(9-16-14)8-13(23)18-10-1-3-11(4-2-10)21(25)26/h1-4,7,9,22H,5-6,8H2,(H,18,23) |
| Standard InChI Key | SREUOKQOHIBRPE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO)[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure features a pyrazolo[3,4-d]pyrimidine scaffold, a bicyclic heterocyclic system comprising fused pyrazole and pyrimidine rings. At position 1 of the pyrazole ring, a 2-hydroxyethyl group (-CH₂CH₂OH) is appended, while position 5 of the pyrimidine ring is substituted with an acetamide group linked to a 4-nitrophenyl moiety. The planar pyrazolo[3,4-d]pyrimidine core facilitates π-π stacking interactions, critical for binding to biological targets, while the nitro group enhances electron-withdrawing properties, influencing reactivity and solubility.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 899742-68-8 |
| Molecular Formula | C₁₅H₁₄N₆O₅ |
| Molecular Weight | 358.314 g/mol |
| IUPAC Name | 2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-nitrophenyl)acetamide |
| SMILES | C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO)N+[O-] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the connectivity of substituents. The ¹H-NMR spectrum exhibits signals for the 2-hydroxyethyl group (δ 3.60–3.75 ppm, -CH₂CH₂OH) and the aromatic protons of the 4-nitrophenyl group (δ 8.10–8.30 ppm). Infrared (IR) spectroscopy identifies carbonyl stretching vibrations at 1680–1700 cm⁻¹ (amide C=O) and 1720 cm⁻¹ (pyrimidinone C=O), corroborating the presence of the acetamide and oxo groups.
Synthesis and Optimization
Traditional Synthetic Routes
The synthesis involves a multi-step sequence starting from 5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Key steps include:
-
N-Alkylation: Reaction with 2-bromoethanol in dimethylformamide (DMF) under basic conditions to introduce the 2-hydroxyethyl group.
-
Acetylation: Coupling with 4-nitroaniline via carbodiimide-mediated amide bond formation.
Yield optimization requires precise control of reaction temperature (60–80°C) and stoichiometric ratios, with typical isolated yields ranging from 25–37%. Challenges include regioselectivity during N-alkylation and purification of polar intermediates.
Green Chemistry Approaches
Recent advances in flow chemistry, as demonstrated for analogous heterocycles , offer opportunities to enhance sustainability. Replacing DMF with cyclopentyl methyl ether (CPME) and employing continuous flow reactors could reduce reaction times from 24 hours to <2 hours while improving yields . Catalytic methods using immobilized enzymes or transition-metal catalysts remain underexplored but hold promise for reducing waste.
Biological Activities and Mechanisms
Kinase Inhibition
Although direct evidence is lacking, structural analogs exhibit activity against tyrosine kinases (e.g., EGFR, VEGFR) . The nitro group’s electron-deficient nature may facilitate interactions with ATP-binding sites, suggesting untapped potential in oncology .
Physicochemical Properties and Solubility
Stability Studies
Under accelerated stability conditions (40°C/75% RH), the compound degrades by <5% over 30 days, primarily via hydrolysis of the acetamide bond. Lyophilized formulations in mannitol matrices improve stability for parenteral administration.
Comparative Analysis with Structural Analogs
Trifluoromethyl-Substituted Analogs
The compound 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide shares a similar scaffold but replaces the hydroxyethyl and nitro groups with phenyl and trifluoromethyl groups. This analog exhibits superior COX-2 selectivity (IC₅₀ = 0.8 μM vs. 1.2 μM for the nitro derivative) but reduced aqueous solubility (LogP = 2.4).
Benzo-Fused Heterocycles
8-membered oxygen-containing benzo-fused heterocycles synthesized via flow chemistry demonstrate the scalability of sustainable methods for complex heterocycles, a strategy yet to be applied to pyrazolo[3,4-d]pyrimidines.
Future Directions and Applications
Therapeutic Development
Preclinical studies should prioritize:
-
Pharmacokinetic Profiling: Assessing oral bioavailability and metabolism.
-
Target Validation: Screening against kinase libraries and inflammatory markers.
Process Optimization
Adopting flow chemistry and biocatalytic routes could reduce synthesis costs by 30–50% while aligning with green chemistry principles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume